

# **Dgat1-IN-3 target enzyme and binding site**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Dgat1-IN-3 |           |
| Cat. No.:            | B3182581   | Get Quote |

An In-depth Technical Guide on the Target and Binding Site of DGAT1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in lipid metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides from diacylglycerol (DAG) and a fatty acyl-CoA.[1][2][3] This function positions DGAT1 as a critical regulator of triglyceride storage and, consequently, a promising therapeutic target for a range of metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[1][2] Pharmacological inhibition of DGAT1 has been shown to reduce diet-induced obesity, improve insulin sensitivity, and lower plasma triglyceride levels in preclinical models.[3][4] This guide provides a detailed overview of the target enzyme, the specific binding site of its inhibitors, quantitative data on inhibitor potency, and the experimental protocols used for their characterization.

# Target Enzyme: Diacylglycerol Acyltransferase 1 (DGAT1)

DGAT1 is an integral membrane enzyme located in the endoplasmic reticulum.[5][6] It is one of two known DGAT enzymes, the other being DGAT2.[1][7] While both enzymes catalyze the same reaction, they are encoded by different genes and share limited sequence homology.[3] DGAT1 is highly expressed in the small intestine, where it plays a crucial role in the absorption



of dietary fats, as well as in adipose tissue and the liver.[1][5][8] The enzyme's role in triglyceride synthesis makes it a central player in energy storage and lipid homeostasis.[1][2]

## **Binding Site of DGAT1 Inhibitors**

Cryo-electron microscopy studies have revealed that small molecule inhibitors of DGAT1, such as T863 and DGAT1IN1, bind within the enzyme's fatty acyl-CoA substrate binding tunnel.[9] This tunnel opens to the cytoplasmic side of the endoplasmic reticulum.[9] The binding of these inhibitors physically obstructs the entry of the natural substrate, fatty acyl-CoA, thereby preventing triglyceride synthesis.[9] For instance, the inhibitor T863 blocks access to the tunnel's entrance.[9] Kinetic studies have further characterized inhibitors like T863 as competitive inhibitors with respect to the oleoyl-CoA substrate, supporting the model of binding to the acyl-CoA pocket.[10]

A conserved motif, FYxDWWN, present in both DGAT1 and the related enzyme ACAT, has been implicated in the binding of the fatty acyl-CoA substrate.[6][11][12] Specifically, structural data indicates that Trp364, the first tryptophan in this motif, is part of the hydrophobic pocket that accommodates the acyl chain of the substrate.[12]

## **Quantitative Data for DGAT1 Inhibitors**

The potency of various DGAT1 inhibitors has been quantified using in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting the enzyme's activity.



| Inhibitor   | Target        | IC50 (nM) | Assay Type                |
|-------------|---------------|-----------|---------------------------|
| T863        | Human DGAT1   | 49        | CPM fluorescent assay[10] |
| T863        | Human DGAT1   | 17        | TLC-based assay[10]       |
| T863        | Mouse DGAT1   | 15        | Not specified[7]          |
| PF-04620110 | Not specified | 19        | Not specified[7]          |
| A-922500    | Human DGAT1   | 9         | Not specified[7]          |
| A-922500    | Mouse DGAT1   | 22        | Not specified[7]          |
| BAY 74-4113 | Not specified | 72        | Not specified[7]          |
| Compound 1A | Human DGAT1   | ~2        | Not specified[13]         |
| Compound 2A | Human DGAT1   | ~2        | Not specified[13]         |
| Compound 5B | Human DGAT1   | ~1        | Not specified[13]         |

# Experimental Protocols In Vitro DGAT1 Enzyme Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of a compound on DGAT1 enzymatic activity.

#### Methodology:

- Enzyme Source: Microsomal preparations from human small intestine or Sf-9 cells overexpressing recombinant human DGAT1 are commonly used.[10][14]
- Substrates: The reaction mixture includes diacylglycerol (e.g., dioleoyl glycerol) and a fatty acyl-CoA (e.g., palmitoleoyl Coenzyme A).[14]
- Reaction Buffer: A typical buffer contains Tris-HCl and MgCl2.[14]
- Detection Method 1: Fluorescence-based (CPM Assay): This high-throughput method detects the release of Coenzyme A (CoASH) from the acyl-CoA substrate.[10]



- The DGAT1-mediated reaction produces CoASH.
- A thio-reactive probe, 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM),
   reacts with the sulfhydryl group of CoASH.
- The resulting CoA-CPM product fluoresces, and the signal is measured at an emission wavelength of 460 nm.[10]
- Detection Method 2: Radiometric (TLC-based): This method directly measures the formation of radiolabeled triglycerides.
  - One of the substrates, typically the fatty acyl-CoA, is radiolabeled (e.g., with <sup>14</sup>C).
  - After the enzymatic reaction, lipids are extracted.
  - The products are separated by thin-layer chromatography (TLC).
  - The amount of radiolabeled triglyceride formed is quantified.[10]

### **Cellular DGAT1 Assay**

This assay assesses the ability of an inhibitor to block triglyceride synthesis within intact cells.

#### Methodology:

- Cell Line: HEK293 cells overexpressing human DGAT1 (HEK293-DGAT1) or other suitable cell lines like HepG2 are used.[10][15]
- Substrate Incubation: Cells are incubated with a radiolabeled precursor for triglyceride synthesis, such as <sup>14</sup>C-glycerol or <sup>14</sup>C-oleic acid.[14]
- Inhibitor Treatment: The cells are treated with the test compound at various concentrations.
- Lipid Extraction and Analysis:
  - After incubation, cellular lipids are extracted.
  - The lipids are separated by TLC.



The amount of <sup>14</sup>C-labeled triglyceride is quantified to determine the extent of inhibition.
 [14]

## **Visualizations**



Click to download full resolution via product page

Caption: Simplified signaling pathway of DGAT1-mediated triglyceride synthesis and its inhibition.





Click to download full resolution via product page

Caption: Experimental workflow for characterizing DGAT1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Modeling the Mechanism of Action of a DGAT1 Inhibitor Using a Causal Reasoning Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism PMC [pmc.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 4. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. DGAT enzymes and triacylglycerol biosynthesis PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Intestinally Targeted Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitors Robustly Suppress Postprandial Triglycerides PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deconstructing the DGAT1 enzyme: Binding sites and substrate interactions PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure and mechanism of human diacylglycerol O-acyltransferase-1 PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 15. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dgat1-IN-3 target enzyme and binding site].

  BenchChem, [2025]. [Online PDF]. Available at:

  [https://www.benchchem.com/product/b3182581#dgat1-in-3-target-enzyme-and-binding-site]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com